3-((2-cyclopentylethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine
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Overview
Description
3-((2-cyclopentylethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine is a complex organic compound that features a unique structure combining a benzo[b][1,4]dioxepin ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-cyclopentylethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine typically involves multiple steps. One common method involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with a suitable aldehyde, followed by reductive amination to introduce the cyclopentylethylamino group. The reaction conditions often require the use of catalysts such as palladium on carbon and hydrogen gas for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-((2-cyclopentylethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas and palladium catalysts to reduce any double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-((2-cyclopentylethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is also explored for use in the development of new materials, particularly in the field of organic electronics.
Biological Research: The compound’s interactions with various biological targets make it a subject of interest in biochemical studies.
Mechanism of Action
The mechanism of action of 3-((2-cyclopentylethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,5-benzodioxepin-7-amine: A precursor in the synthesis of the target compound.
N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine: A structurally similar compound with different substituents.
Uniqueness
The uniqueness of 3-((2-cyclopentylethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine lies in its combination of a benzo[b][1,4]dioxepin ring with a cyclopentylethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H30N2O2 |
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Molecular Weight |
318.5 g/mol |
IUPAC Name |
3-[(2-cyclopentylethylamino)methyl]-N,N-dimethyl-2,4-dihydro-1,5-benzodioxepin-3-amine |
InChI |
InChI=1S/C19H30N2O2/c1-21(2)19(13-20-12-11-16-7-3-4-8-16)14-22-17-9-5-6-10-18(17)23-15-19/h5-6,9-10,16,20H,3-4,7-8,11-15H2,1-2H3 |
InChI Key |
YRAPYXYTEMMURR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(COC2=CC=CC=C2OC1)CNCCC3CCCC3 |
Origin of Product |
United States |
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